

# A Comprehensive Technical Guide to 4-Bromo-2,6-dichloro-3-methylaniline

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## Compound of Interest

**Compound Name:** 4-Bromo-2,6-dichloro-3-methylaniline

**Cat. No.:** B1339183

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This guide provides an in-depth overview of the chemical and physical properties of **4-Bromo-2,6-dichloro-3-methylaniline**, tailored for researchers, scientists, and professionals in the field of drug development. The document presents key molecular data, and outlines a representative analytical workflow for its characterization.

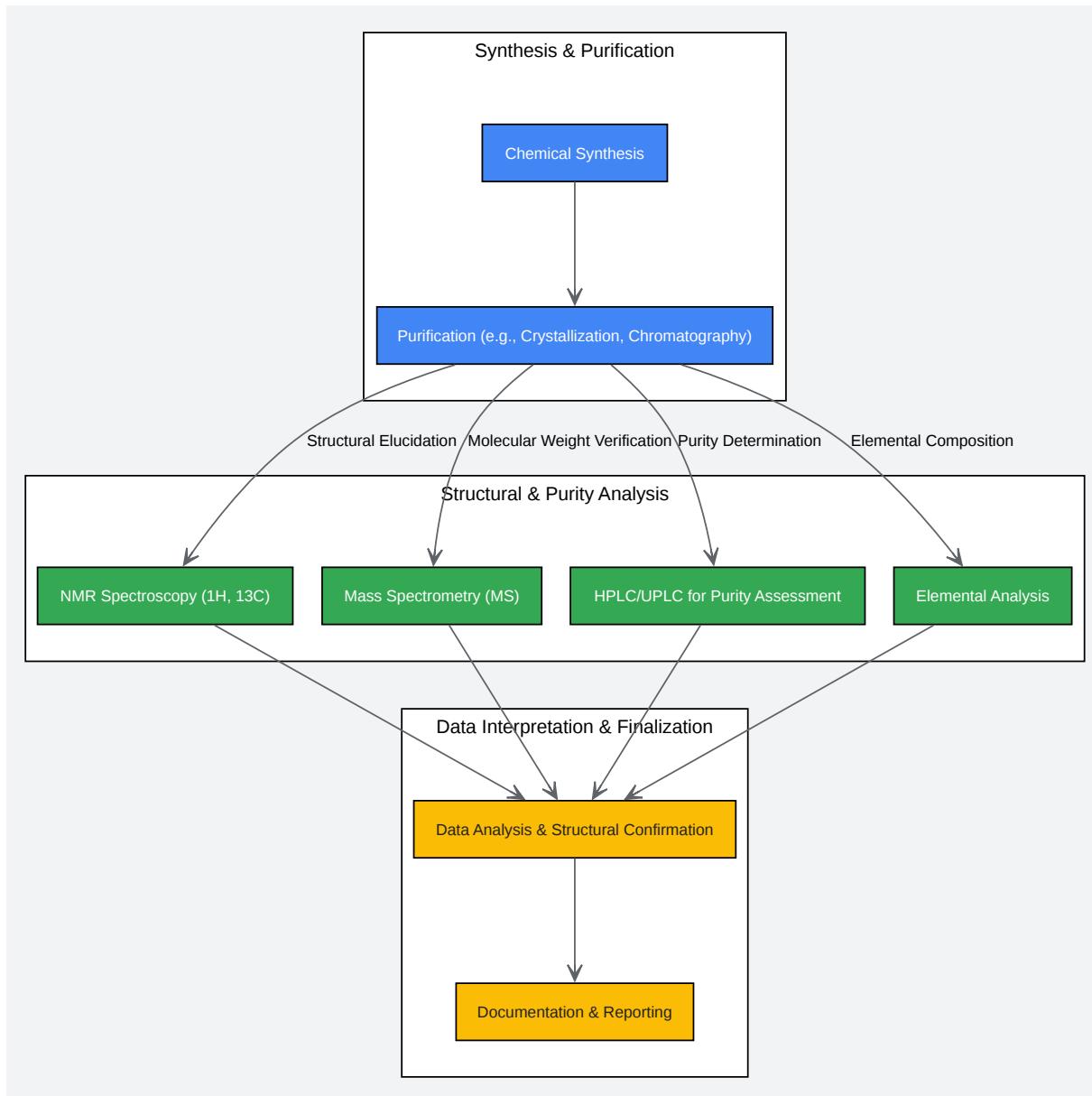
## Molecular and Physical Data

The fundamental properties of **4-Bromo-2,6-dichloro-3-methylaniline** are summarized in the table below, providing a clear reference for its key quantitative attributes.

Property	Value	Reference
Molecular Formula	C7H6BrCl2N	<a href="#">[1]</a>
Molecular Weight	254.94 g/mol	<a href="#">[1]</a>
CAS Number	62406-68-2	<a href="#">[1]</a>

## Analytical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the characterization of a novel or synthesized chemical entity like **4-Bromo-2,6-dichloro-3-methylaniline**. This process ensures the verification of its structure and the assessment of its purity, which are critical steps in chemical and pharmaceutical research.



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A typical experimental workflow for compound characterization.

## Experimental Protocols

While specific experimental protocols for **4-Bromo-2,6-dichloro-3-methylaniline** are not detailed in the provided search results, a general methodology for key analytical techniques is outlined below. These protocols are standard in chemical research and would be applicable for the characterization of this compound.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
- Methodology:
  - Dissolve a small sample (typically 5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - Transfer the solution to an NMR tube.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a spectrometer.
  - Process the data to identify chemical shifts, coupling constants, and integration values to determine the structure.

### 2. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and fragmentation pattern of the compound.
- Methodology:
  - Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol, acetonitrile).
  - Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
  - Analyze the resulting mass-to-charge ratio (m/z) to determine the molecular weight.

### 3. High-Performance Liquid Chromatography (HPLC):

- Objective: To assess the purity of the compound.
- Methodology:
  - Prepare a standard solution of the compound at a known concentration.
  - Select an appropriate HPLC column (e.g., C18) and mobile phase.
  - Inject the sample solution into the HPLC system.
  - Monitor the elution of the compound using a suitable detector (e.g., UV-Vis).
  - The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

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## References

- 1. capotchem.cn [capotchem.cn]
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